N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
Benzofuran is a heterocyclic compound that is found in various natural products and synthetic compounds . It has a wide range of biological and pharmacological applications . Benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases such as cancer or psoriasis .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . A series of novel hybrid compounds between benzofuran and N-aryl piperazine have also been synthesized .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be analyzed using various spectroscopic methods . For example, Infrared (IR) spectroscopy can be used to identify functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the structure of the molecule .
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For instance, 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde can react with 3-oxo-3-phenylpropanenitrile, 2-cyanoethanethioamide, and various hydrazides to synthesize a series of novel heterocycles .
Scientific Research Applications
Sigma Receptor Ligands
Research has focused on synthesizing novel benzofuran-2-carboxamide ligands that are selective for sigma receptors. A study by Marriott et al. (2012) developed compounds through a microwave-assisted Perkin rearrangement reaction and a modified Finkelstein halogen-exchange used for N-alkylation. These compounds, including 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides, exhibited high affinity at the sigma-1 receptor, indicating their potential as selective ligands for sigma receptors in neurological and pharmacological research (Marriott et al., 2012).
Novel Heterocyclic Compounds
Another avenue of research involves the synthesis of novel heterocyclic compounds with potential medicinal applications. Abu‐Hashem et al. (2020) explored the synthesis of novel derivatives from visnaginone and khellinone, leading to compounds with anti-inflammatory and analgesic properties. This research opens pathways for developing new therapeutic agents based on the structural motif of benzofuran carboxamides (Abu‐Hashem et al., 2020).
Antimicrobial Activity
The synthesis of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties has been studied by Idrees et al. (2020). These compounds were synthesized with excellent yields and screened for their in vitro antibacterial activity against pathogenic bacteria such as S. aureus and E. coli. The research demonstrated the potential of benzofuran-derived compounds in developing new antimicrobial agents (Idrees et al., 2020).
Neuroleptic Activity
Iwanami et al. (1981) designed and synthesized benzamides of N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines as potential neuroleptics. The study found a good correlation between structure and activity, indicating the importance of the benzofuran core in developing neuroleptic drugs (Iwanami et al., 1981).
Mechanism of Action
Target of Action
Benzofuran compounds, which are a significant part of the structure of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with various targets leading to their biological activities . For example, some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .
Biochemical Pathways
Benzofuran derivatives have been shown to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells .
Future Directions
Biochemical Analysis
Biochemical Properties
For instance, some benzofuran derivatives have been found to inhibit Src kinase
Cellular Effects
The cellular effects of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide are currently unknown. Benzofuran derivatives have been shown to have various effects on cells. For example, some benzofuran derivatives have been found to have anti-tumor effects
Molecular Mechanism
Benzofuran derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-20-9-5-7-13(18(20)22)17(21)19-11-16(23-2)15-10-12-6-3-4-8-14(12)24-15/h3-10,16H,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCSMTJUMGVPNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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